molecular formula C10H11N3O B120494 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine CAS No. 71267-22-6

1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine

Cat. No. B120494
CAS RN: 71267-22-6
M. Wt: 189.21 g/mol
InChI Key: ZJOFAFWTOKDIFH-JTQLQIEISA-N
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Description

1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine is a chemical compound that is part of the bipyridine family. Bipyridines are a group of compounds where two pyridine rings are connected by a bond at specific positions. The compound is a tetrahydropyridine derivative, which indicates that it has four hydrogen atoms added to the pyridine ring, making it partially saturated. The presence of a nitroso group (-NO) suggests that it is a functionalized bipyridine with potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related bipyridine compounds has been explored through various methodologies. For instance, the [4+2] cycloaddition reaction has been used to create trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines, which are closely related to the compound of interest. This process involves the reaction of nitrosobenzene with 2-substituted 1,2-dihydropyridines, followed by a chemoselective reduction of the cycloadducts . Although the exact synthesis of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is characterized by the connection of two pyridine rings. In the case of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine, the tetrahydro aspect indicates a reduction in the aromaticity of the pyridine rings, which could affect the electronic properties and reactivity of the molecule. The nitroso group would contribute to the electronic distribution and could play a role in the reactivity of the compound in chemical reactions .

Chemical Reactions Analysis

Bipyridine compounds are known to participate in various chemical reactions. For example, the synthesis of substituted 2,2'-bipyridines has been achieved through cobalt-catalyzed cycloaddition reactions of nitriles and diynes, demonstrating the reactivity of bipyridine structures under certain conditions . While the specific chemical reactions of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine are not described in the provided papers, the reactivity of similar compounds suggests that it could be involved in cycloaddition reactions and potentially serve as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine would likely be influenced by its partially saturated structure and the presence of the nitroso group. These features could affect the compound's solubility, boiling point, and stability. The exact properties would need to be determined experimentally, as the provided papers do not offer specific data on this compound. However, the structural characterizations of related compounds, such as 4,4',6-tricarboxy-2,2'-bipyridine, provide insights into the potential coordination behavior and hydrogen-bonding capabilities of bipyridine derivatives .

Scientific Research Applications

Electronic Structure and Coordination Chemistry

  • Electronic Structure of Metastable Isomers of Ru Nitroso Complexes The electronic structure and potential energy surface of various nitroso complexes, including [Ru(NO)(Bipy)2(Cl)]2+ where Bipy stands for 2,2-bipyridine, were investigated. The study explored the geometrical structures and coordination of the nitroso group in these complexes, highlighting the stability of different isomeric forms and the effects of electron excitation and reduction on the RuNO group. It was discovered that these processes lead to a bending of the RuNO group with significant elongation of the Ru-O and N-O bonds, indicating instability upon these changes. The study emphasized the delocalization of electron density in the RuNO group, which contributes to the electronic structure of these complexes (Sizova & Lubimova, 2005).

Nitrosyl Complexes and Coordination

  • Formation of N2O from a Nickel Nitrosyl This research presented a unique observation where the addition of 2,2'-bipyridine (bipy) to a nickel nitrosyl complex resulted in the formation of a five-coordinate nickel nitrosyl with a bent NO(-) ligand. The complex, over time, formed an NO coupled product, showcasing an intriguing transformation and potential intermediate in the reaction process. The findings contribute to the understanding of the behavior and transformation of nickel nitrosyl complexes in the presence of bipyridine ligands (Wright, Wu, & Hayton, 2012).

Sensing and Detection Applications

  • A Fluorescent Coordination Polymer for Selective Sensing A study on a coordination polymer, [Cd(bipy)][HL] n, revealed its potential as a dual functional fluorescent sensor for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion. The polymer's structure was thoroughly analyzed, and its sensing capabilities were both theoretically and experimentally confirmed. This marks a significant advancement in the field of environmental monitoring and safety (Kan & Wen, 2017).

Magnetic and Structural Properties

  • Ferromagnetic Coupling in 'Double-Bridged' Dihydrogenpyrophosphate Complexes Research on compounds with the formula {[M(bipy)(H2O)(H2P2O7)]2·2H2O} revealed their unique structural features and magnetic properties. The compounds showed a distinct coordination mode for dihydrogenpyrophosphate, leading to ferromagnetic coupling in nickel(II) or cobalt(II) complexes. This study offers valuable insights into the structural and magnetic behavior of such complexes (Greenfield et al., 2015).

  • A New Binuclear NiII Complex with Tetrafluorophthalate and Bipyridine Ligands The synthesis and characterization of a new NiII compound with tetrafluorophthalate and bipyridine ligands led to the discovery of weak ferromagnetic coupling between the two NiII ions. This research provided detailed insights into the structure and magnetic properties of the synthesized complex, contributing to the understanding of the magnetic interactions in such compounds (Li, Du, & Feng, 2019).

Safety And Hazards

1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is a questionable carcinogen with experimental carcinogenic data .

properties

IUPAC Name

3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN([C@@H]1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221442
Record name N'-Nitrosoanatabine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Nitrosoanatabine

CAS RN

71267-22-6
Record name N-Nitrosoanatabine
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Record name N'-Nitrosoanatabine
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Record name N'-Nitrosoanatabine
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Record name 71267-22-6
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Record name N'-NITROSOANATABINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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